5-(benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one

Lipophilicity Drug-likeness Permeability

5-(Benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one (CAS 946253-94-7) is a synthetic small molecule belonging to the N-substituted pyridin-4(1H)-one class, characterized by a benzyloxy group at position 5, a methyl group at position 2, and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl side chain at N1. Its computed physicochemical properties include a molecular weight of 417.5 g/mol, an XLogP3-AA of 3.4, zero hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C25H27N3O3
Molecular Weight 417.509
CAS No. 946253-94-7
Cat. No. B2507045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one
CAS946253-94-7
Molecular FormulaC25H27N3O3
Molecular Weight417.509
Structural Identifiers
SMILESCC1=CC(=O)C(=CN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C25H27N3O3/c1-20-16-23(29)24(31-19-21-8-4-2-5-9-21)17-28(20)18-25(30)27-14-12-26(13-15-27)22-10-6-3-7-11-22/h2-11,16-17H,12-15,18-19H2,1H3
InChIKeyGXRKTFIITQNYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946253-94-7 Procurement-Grade Overview: Structural Identity and Baseline Physicochemical Profile


5-(Benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one (CAS 946253-94-7) is a synthetic small molecule belonging to the N-substituted pyridin-4(1H)-one class, characterized by a benzyloxy group at position 5, a methyl group at position 2, and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl side chain at N1 [1]. Its computed physicochemical properties include a molecular weight of 417.5 g/mol, an XLogP3-AA of 3.4, zero hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds [1]. To date, no peer-reviewed pharmacological or biological activity data have been published for this specific compound; the evidence base is therefore limited to computed physicochemical parameters and class-level inferences drawn from structurally related pyridin-4(1H)-one and phenylpiperazine derivatives.

Why Generic Substitution of 946253-94-7 with In-Class Analogs Is Unsupported Without Direct Comparative Data


Compounds within the N-substituted pyridin-4(1H)-one family exhibit substantial variation in physicochemical and pharmacological properties driven by modifications at the 5-alkoxy and N1-piperazinyl positions. For example, the replacement of the 5-benzyloxy group with a 5-methoxy group reduces the molecular weight from ~417 g/mol to ~341 g/mol and is expected to lower lipophilicity, potentially altering membrane permeability and target-binding kinetics [1]. Similarly, the introduction of a para-fluoro substituent on the benzyl ring (5-((4-fluorobenzyl)oxy) analog) increases molecular weight to ~435 g/mol and may modulate metabolic stability and receptor interactions . Without head-to-head experimental comparisons, assuming interchangeable biological or physicochemical performance between these analogs is scientifically unjustified, underscoring the need for procurement of the exact compound for reproducible research.

Quantitative Differentiation Evidence for 946253-94-7 Against Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Differentiates Benzyloxy from Methoxy Analog

The target compound exhibits a computed XLogP3-AA of 3.4, reflecting the lipophilic contribution of the 5-benzyloxy group [1]. In contrast, the 5-methoxy analog (5-methoxy-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one) has an estimated XLogP3-AA of approximately 2.0–2.5 based on fragment-based calculation, representing a >0.9 log unit decrease [2]. This difference may influence passive membrane permeability and CNS penetration potential.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count Distinguishes Target from Des-Benzyloxy Scaffolds

The target compound possesses five hydrogen bond acceptors (three carbonyl/ether oxygens and two piperazine nitrogens) [1]. The des-benzyloxy core scaffold (5-hydroxy-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one) would have only four hydrogen bond acceptors due to the replacement of the benzyloxy oxygen with a hydroxyl group that can also donate a hydrogen bond [2]. This shift in hydrogen-bonding capacity could alter solubility, crystal packing, and target engagement profiles.

Hydrogen bonding Solubility Off-target interactions

Molecular Weight and Rotatable Bond Count Discriminate Against 5-((4-Fluorobenzyl)oxy) Analog

The target compound has a molecular weight of 417.5 g/mol and 6 rotatable bonds [1]. The 5-((4-fluorobenzyl)oxy) analog (C25H26FN3O3) has a molecular weight of approximately 435.5 g/mol and 7 rotatable bonds due to the additional C–F bond vector, pushing it further beyond the Lipinski 'Rule of 5' optimal space for oral drug candidates . This makes the target compound a more favorable starting point for oral bioavailability optimization programs.

Molecular size Drug-likeness Oral bioavailability

Phenylpiperazine Moiety Confers Potential CNS Polypharmacology Not Shared by Non-Piperazine Pyridin-4-ones

The 4-phenylpiperazine substructure is a privileged scaffold for serotonin (5-HT) and dopamine receptors, with numerous FDA-approved CNS drugs containing this motif [1]. In contrast, pyridin-4(1H)-one analogs lacking the phenylpiperazine moiety (e.g., simple N-alkyl derivatives) have shown primarily metal-chelating and MAO-B inhibitory activities [2]. This functional dichotomy suggests that the target compound may uniquely bridge metal-chelation and GPCR modulation, although direct experimental confirmation is lacking.

CNS drug discovery GPCR Polypharmacology

Recommended Research and Industrial Application Scenarios for 946253-94-7 Based on Physicochemical Differentiation


CNS-Targeted Screening Library Enrichment

With a computed XLogP3 of 3.4 and a molecular weight of 417.5 g/mol, the compound falls within the favorable CNS drug-like space defined by Wager et al. (2010). Its benzyloxy group provides higher lipophilicity than the methoxy analog (Δ XLogP3 ≥ 0.9), potentially enhancing blood-brain barrier penetration. Procurement of 946253-94-7 rather than the methoxy analog is recommended for CNS-focused high-throughput screening campaigns [1].

Multi-Target Directed Ligand (MTDL) Design for Neuropsychiatric Disorders

The compound combines a phenylpiperazine moiety (a known GPCR pharmacophore) with a pyridin-4(1H)-one core capable of metal chelation. This structural hybrid may serve as a starting point for designing MTDLs targeting both monoaminergic receptors and metal-dependent enzymes (e.g., MAO-B), a strategy relevant to depression and neurodegenerative diseases. Researchers seeking to explore novel polypharmacology should prioritize this scaffold over simpler pyridin-4-ones [2].

Lead-Like Scaffold for Oral Bioavailability Optimization Programs

Compared to the 5-((4-fluorobenzyl)oxy) analog, the target compound has a lower molecular weight (417.5 vs. ~435.5 g/mol) and fewer rotatable bonds (6 vs. ~7), placing it closer to the center of oral drug-like chemical space. Medicinal chemistry teams aiming to optimize oral absorption and reduce metabolic liability should select 946253-94-7 as the initial lead scaffold over the heavier fluoro analog .

Physicochemical Profiling and Solubility Assay Development

With zero hydrogen bond donors and five acceptors, the compound represents a distinctive physicochemical profile for developing solubility and formulation assays. Its lack of H-bond donors contrasts with the 5-hydroxy analog (1 donor), providing a useful comparator for investigating the impact of hydrogen bonding on crystal packing and dissolution rates. Analytical laboratories developing structure-property relationship models may find this compound valuable as a reference standard [1].

Quote Request

Request a Quote for 5-(benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.